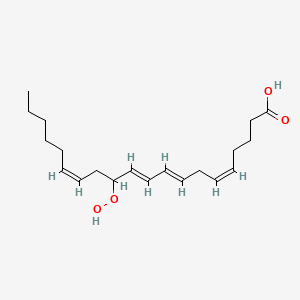
Ethinyl Estradiol Dimer 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethinyl Estradiol Dimer 1 is a synthetic compound derived from ethinyl estradiol, a widely used estrogenic component in oral contraceptives and hormone replacement therapy . This dimeric form of ethinyl estradiol has been developed to enhance its biological activity and stability, making it a promising candidate for various scientific and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethinyl Estradiol Dimer 1 typically involves the coupling of two ethinyl estradiol molecules through a linker. This reaction is performed under mild conditions, often in the presence of a copper catalyst and a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to purify and quantify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethinyl Estradiol Dimer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ethinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . These reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them useful for various applications .
Applications De Recherche Scientifique
Ethinyl Estradiol Dimer 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dimerization and its effects on molecular properties.
Biology: Investigated for its potential to modulate estrogen receptor activity and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for hormone-related disorders and certain types of cancer.
Mécanisme D'action
Ethinyl Estradiol Dimer 1 exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The dimeric form of the compound enhances its binding affinity and stability, resulting in more potent and prolonged biological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates various physiological processes such as cell growth, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethinyl Estradiol: The monomeric form, widely used in oral contraceptives and hormone replacement therapy.
Estradiol Dimer: Another dimeric form with similar properties but different linker structures.
Mestranol: A synthetic estrogen similar to ethinyl estradiol but with a different chemical structure.
Uniqueness
Ethinyl Estradiol Dimer 1 is unique due to its enhanced stability and biological activity compared to its monomeric counterpart. The dimeric form allows for more efficient receptor binding and prolonged effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C40H46O4 |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
(13S,17R)-17-ethynyl-4-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28?,29?,30?,31?,33?,34?,37-,38-,39-,40-/m0/s1 |
Clé InChI |
NJQNSQBJRQOHDJ-GXDBWTFGSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CC[C@]8(C7CC[C@]8(C#C)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)








